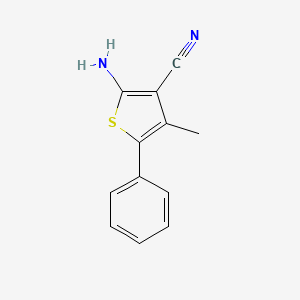

2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile

Description

2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene core substituted with amino (-NH₂), methyl (-CH₃), phenyl (-C₆H₅), and carbonitrile (-CN) groups. Its molecular formula is C₁₂H₁₀N₂S, with a molecular weight of 214.29 g/mol. The compound is of significant interest in pharmaceutical and materials chemistry due to its structural versatility, which enables diverse reactivity and biological activity.

Properties

IUPAC Name |

2-amino-4-methyl-5-phenylthiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-8-10(7-13)12(14)15-11(8)9-5-3-2-4-6-9/h2-6H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTJGNDYZQYJSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194990 | |

| Record name | 2-Amino-4-methyl-5-phenyl-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42160-26-9 | |

| Record name | 2-Amino-3-cyano-4-methyl-5-phenylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042160269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC209020 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methyl-5-phenyl-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methyl-5-phenylthiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-CYANO-4-METHYL-5-PHENYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IIO6GJS6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiophene derivatives exhibit promising anticancer properties. 2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in specific cancer types, making it a candidate for further drug development.

Case Study: Synthesis and Evaluation

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of this compound and its derivatives, which were tested against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as an anticancer agent .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, which can lead to the development of new compounds with diverse biological activities.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Nucleophilic Substitution | Thiophene Derivatives | |

| Condensation Reaction | Thieno[2,3-d]pyrimidine Systems | |

| Cyclization | Novel Heterocyclic Compounds |

Material Science

Conductive Polymers

The compound has been explored for applications in the development of conductive polymers. Its thiophene ring structure contributes to electrical conductivity, making it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: Conductivity Assessment

A recent study assessed the electrical properties of polymers synthesized from this compound. The findings revealed that these materials exhibited enhanced conductivity compared to traditional polymers, indicating their potential use in next-generation electronic devices .

Analytical Chemistry

Analytical Reagent

Due to its distinct chemical properties, this compound is utilized as a reagent in analytical chemistry for the detection of various analytes. Its ability to form stable complexes with metal ions makes it valuable for trace metal analysis.

Table 2: Applications in Analytical Methods

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate

- Structure : Thiophene with -NH₂, -CH₃, -C₆H₅, and ethylcarboxylate (-COOEt) groups.

- Key Differences : The ethylcarboxylate group enhances hydrophilicity compared to the carbonitrile group in the target compound. This substituent may improve solubility in polar solvents but reduce electrophilicity, impacting reactivity in nucleophilic substitution reactions.

- Applications: Used as a precursor in Gewald synthesis for functionalized thienopyrimidines .

5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile

- Structure : Features an acetyl (-COCH₃) group instead of methyl at position 3.

- However, steric hindrance from the acetyl group may reduce binding efficiency compared to the smaller methyl substituent.

2-Amino-5-methylthiophene-3-carbonitrile

Heterocyclic Ring Variations

2-Amino-5-phenylfuran-3-carbonitrile

- Structure : Furan ring replaces thiophene.

- Key Differences: Furan’s lower aromaticity (compared to thiophene) reduces stability and alters electronic properties.

- Applications : Used in materials science for conductive polymers .

5-Amino-3-phenyl-isothiazole-4-carbonitrile

- Structure : Isothiazole ring with -NH₂, -C₆H₅, and -CN groups.

- Key Differences : The isothiazole’s nitrogen-sulfur heteroatom arrangement introduces stronger dipole moments, improving interactions with biological targets. This structure is associated with higher antimicrobial activity compared to thiophene analogs.

- Applications : Explored as a scaffold for antifungal agents .

Extended Ring Systems

2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Structure : Fused chromene-thiophene system with a ketone group.

- Key Differences : The chromene ring enhances planarity and conjugation, improving UV absorption properties. The ketone group enables hydrogen bonding, which may boost antimicrobial efficacy.

- Applications : Demonstrated antifungal and antioxidant activities .

4-Amino-5-benzoyl-2-mercaptothiophene-3-carbonitrile

- Structure : Benzoyl (-COC₆H₅) and mercapto (-SH) substituents.

- Key Differences : The benzoyl group increases lipophilicity, aiding membrane penetration in biological systems. The -SH group offers nucleophilic reactivity, useful in metal coordination or redox reactions.

- Applications: Potential use in catalysis or as a chelating agent .

Comparative Data Table

Key Research Findings and Gaps

- Electronic Effects : Carbonitrile groups enhance electrophilicity, making these compounds reactive in cycloaddition and nucleophilic substitution reactions .

- Biological Activity : Chromene and isothiazole derivatives show superior antimicrobial activity compared to simple thiophenes, likely due to extended conjugation and hydrogen-bonding capabilities .

- Data Gaps: Limited solubility and stability data for the target compound. Further studies are needed to correlate substituent effects with pharmacokinetic profiles.

Biological Activity

2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile (CAS No. 42160-26-9) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H10N2S

- Molecular Weight : 214.29 g/mol

- Structure : The compound features a thiophene ring substituted with an amino group, a methyl group, and a phenyl group, along with a carbonitrile functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. Its efficacy was evaluated against several cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis.

- Antiviral Properties : There is emerging evidence that suggests the compound may exhibit antiviral activity. Studies are ongoing to evaluate its effectiveness against specific viral targets.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and viral replication.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Interaction with Cellular Pathways : The compound may interact with signaling pathways that regulate cell proliferation and apoptosis.

- Enzyme Modulation : It may inhibit enzymes critical for cancer cell survival or viral replication, thereby reducing tumor growth or viral load.

Anticancer Activity

A study conducted by Ribeiro Morais et al. evaluated the anticancer properties of various derivatives of thiophene compounds, including this compound. The results indicated that this compound significantly inhibited the proliferation of MCF cell lines with an IC50 value of approximately 25.72 μM .

Antiviral Activity

In another study focusing on the antiviral potential of thiophene derivatives, this compound was tested against HCV NS5B RNA polymerase. The compound showed substantial inhibition at concentrations below 50 μM, suggesting its potential as a lead compound for developing antiviral agents .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 25.72 | Anticancer |

| Benzimidazole Derivative | 45.2 | Anticancer |

| Thiazolidinone Derivatives | 0.35 | HIV Reverse Transcriptase Inhibition |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile?

The compound is typically synthesized via multi-step reactions involving cyclization or condensation. For example, analogous thiophene derivatives are synthesized using Gewald-type reactions, where ketones or aldehydes react with cyanoacetates and sulfur sources in the presence of amines. Key steps include the formation of the thiophene ring followed by functionalization at the 2-amino and 3-carbonitrile positions . Purification often involves recrystallization from ethanol or chromatographic techniques to isolate the product from byproducts.

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, related thiophene-carbonitrile derivatives have been characterized using Bruker CCD diffractometers, with data refinement via SHELXL . Complementary techniques include NMR (¹H/¹³C) to verify substituent positions and IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). Mass spectrometry further validates molecular weight .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between observed hydrogen-bonding patterns and computational predictions?

Discrepancies may arise from dynamic effects (e.g., solvent interactions) or refinement artifacts. To address this:

- Perform high-resolution crystallography (e.g., synchrotron data) to improve electron density maps.

- Validate hydrogen-bond geometries using tools like PLATON or Mercury, comparing with DFT-optimized structures.

- Use Hirshfeld surface analysis to quantify intermolecular interactions and identify weak forces (e.g., C–H⋯π) that might stabilize unexpected conformations .

Q. How can mechanistic studies elucidate the formation pathway of this compound?

Mechanistic insights are gained through:

- Intermediate trapping : Quenching reactions at timed intervals to isolate intermediates (e.g., via LC-MS).

- Kinetic profiling : Monitoring reaction progress under varying conditions (temperature, solvent) to derive rate laws.

- Computational modeling : Density Functional Theory (DFT) calculations to map energy barriers for cyclization steps, as demonstrated in studies of similar thiophene derivatives .

Q. What approaches are recommended to address contradictions in spectroscopic data during structural analysis?

Contradictions (e.g., unexpected NMR splitting) may stem from tautomerism, polymorphism, or impurities. Mitigation strategies include:

- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).

- HPLC purity assays to rule out contaminants.

- Powder XRD to identify polymorphic forms that might alter spectral properties .

Q. How can researchers design bioactivity assays for this compound, given its structural similarity to bioactive chromenes?

- In vitro antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria, referencing methods for tetrahydro-4-chromenes .

- Antioxidant testing : Employ DPPH radical scavenging assays, correlating activity with electron-donating substituents (e.g., amino groups).

- Molecular docking : Screen against target proteins (e.g., bacterial enzymes) using AutoDock Vina, guided by crystallographic data .

Methodological Tables

Table 1: Key Crystallographic Parameters for Related Compounds

| Compound | Space Group | a (Å) | b (Å) | c (Å) | Refinement Software | R-factor | Source |

|---|---|---|---|---|---|---|---|

| Analog A* | P1 | 8.32 | 9.37 | 11.01 | SHELXL-97 | 0.053 | |

| Analog B† | P1̄ | 7.89 | 10.21 | 12.45 | SHELXTL | 0.048 |

*Analog A: 2-Amino-4-(2-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile.

†Analog B: 2-Amino-4-(4-methylphenyl)-5-oxo-tetrahydro-4H-chromene-3-carbonitrile.

Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Polysubstituted thiophenes | Over-condensation | Optimize stoichiometry (e.g., 1:1 molar ratio of reactants) |

| Oxidized derivatives | Exposure to air/moisture | Use inert atmosphere (N₂/Ar) and anhydrous solvents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.